molecular formula C7H16N2O2S B1636865 1-(2-(Methylsulfonyl)ethyl)piperazine CAS No. 479065-30-0

1-(2-(Methylsulfonyl)ethyl)piperazine

Cat. No.: B1636865
CAS No.: 479065-30-0
M. Wt: 192.28 g/mol
InChI Key: CTIYSVWSRPUAAZ-UHFFFAOYSA-N
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Description

1-(2-(Methylsulfonyl)ethyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methylsulfonyl group attached to the ethyl chain, which is further connected to the piperazine ring. The molecular formula of this compound is C7H16N2O2S, and it has a molecular weight of 192.28 g/mol .

Preparation Methods

The synthesis of 1-(2-(Methylsulfonyl)ethyl)piperazine can be achieved through various methods. One common synthetic route involves the reaction of piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(2-(Methylsulfonyl)ethyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, amines, and substituted piperazines .

Scientific Research Applications

1-(2-(Methylsulfonyl)ethyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a building block for the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer.

    Industry: The compound is utilized in the production of polymers, surfactants, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(2-(Methylsulfonyl)ethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate conversion. Additionally, it can interact with receptors on cell membranes, altering signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-(2-(Methylsulfonyl)ethyl)piperazine can be compared with other similar compounds, such as:

    1-(2-(Methylsulfonyl)ethyl)-4-methylpiperazine: This compound has an additional methyl group on the piperazine ring, which may influence its chemical reactivity and biological activity.

    1-(2-(Methylsulfonyl)ethyl)-4-phenylpiperazine: The presence of a phenyl group can enhance the compound’s lipophilicity and potentially increase its binding affinity to certain receptors.

    1-(2-(Methylsulfonyl)ethyl)-4-ethylpiperazine: The ethyl group may affect the compound’s solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methylsulfonylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-12(10,11)7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIYSVWSRPUAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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